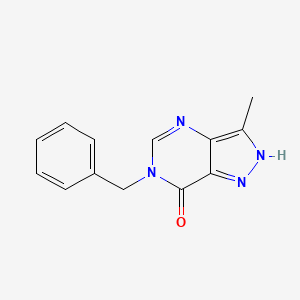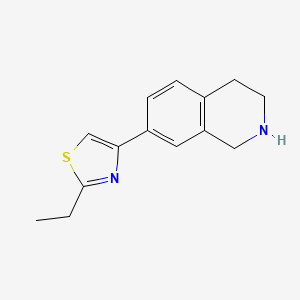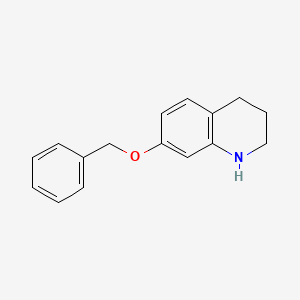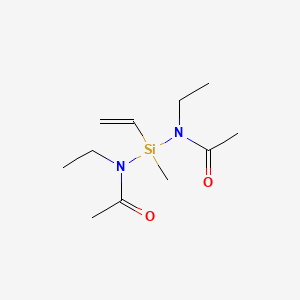
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features a dichlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 3,4-dichlorophenyl isocyanide with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride: This compound shares the dichlorophenyl group but differs in the presence of a phenyl group instead of an imidazole ring.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound also contains dichlorophenyl groups and is used as a herbicide.
Uniqueness
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the dichlorophenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9Cl2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI Key |
SOXFMWZIDTZUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)





![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)



